2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354917-71-7
Cat. No.: VC11702735
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354917-71-7 |
|---|---|
| Molecular Formula | C12H11N3O2S |
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | 2-amino-4-(furan-2-ylmethyl)-4-thiophen-2-yl-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16) |
| Standard InChI Key | QTSRAQVQYFPXLG-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 |
| Canonical SMILES | C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a 4,5-dihydro-1H-imidazol-4-one backbone, a partially saturated five-membered ring containing two nitrogen atoms at positions 1 and 3. Substituents at the 5-position include a furan-2-ylmethyl group and a thiophen-2-yl group, creating a sterically congested environment. The furan ring (C₄H₃O) and thiophene ring (C₄H₃S) introduce aromaticity and electronic heterogeneity, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Imidazolone Core: The α,β-unsaturated ketone moiety at position 4 contributes to electrophilic reactivity.
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Furan and Thiophene Substituents: The oxygen-bearing furan and sulfur-containing thiophene modulate electron density via resonance effects.
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Chirality: The asymmetric carbon at position 5 generates stereoisomerism, though most synthetic routes yield racemic mixtures.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
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¹H NMR: Furan protons resonate at δ 6.2–7.4 ppm (multiplet), while thiophene protons appear at δ 7.0–7.5 ppm. The imidazolone NH₂ group typically shows broad singlets near δ 5.8 ppm.
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¹³C NMR: The carbonyl carbon (C4) appears at ~170 ppm, with furan/thiophene carbons between 100–150 ppm .
Synthetic Methodologies
Multi-Step Condensation Approaches
The synthesis often begins with condensation reactions between furan-2-carbaldehyde and thiophene-2-carbaldehyde derivatives. A representative pathway involves:
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Knoevenagel Condensation: Reaction of furan-2-carbaldehyde with thiophene-2-acetonitrile under basic conditions (e.g., piperidine/EtOH) to form α,β-unsaturated nitrile intermediates.
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Cyclization: Treatment with ammonium acetate in acetic acid generates the imidazolone ring.
Example Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Furan-2-carbaldehyde, thiophene-2-acetonitrile, piperidine/EtOH, 80°C, 12 h | 68% |
| 2 | NH₄OAc, AcOH, reflux, 6 h | 72% |
Visible Light-Mediated Cyclization
Recent advances leverage photocatalyst-free visible light irradiation for cyclodesulfurization, inspired by methods for N-substituted 2-aminobenzimidazoles . Key modifications include:
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Replacing traditional desulfurizing agents (e.g., HgO, I₂) with O₂ under blue LED light (450 nm).
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One-pot synthesis in aqueous ethanol at ambient temperature, achieving yields up to 85% .
Mechanistic Insights
The reaction proceeds via a thiyl radical intermediate (Fig. 1), where singlet oxygen abstracts a hydrogen atom from the thiourea precursor, enabling cyclization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to aromatic substituents.
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Thermal Stability: Decomposes above 240°C, as determined by thermogravimetric analysis (TGA).
Tautomerism and pH Sensitivity
The imidazolone core exhibits keto-enol tautomerism, with the keto form predominating in neutral conditions. Protonation at N1 occurs below pH 3, altering electronic properties and biological activity .
Biological Activities
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| S. aureus | 12.5 | |
| E. coli | 25.0 |
The thiophene moiety enhances membrane permeability, while the furan group may interfere with bacterial efflux pumps.
Anti-Inflammatory Effects
In murine models, derivatives reduced TNF-α production by 40% at 10 mg/kg doses, likely via NF-κB pathway inhibition .
Industrial and Pharmaceutical Applications
Drug Discovery
The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its rigid structure favors target binding, as evidenced by molecular docking studies showing ΔG values of -9.2 kcal/mol against COX-2 .
Materials Science
Thiophene’s electron-rich nature enables use in organic semiconductors. Thin films exhibit hole mobility of 0.15 cm²/V·s, suitable for flexible electronics.
Challenges and Future Directions
Synthetic Limitations
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Stereoselectivity: Current methods lack enantiocontrol, necessitating chiral auxiliaries or enzymatic resolution.
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Scale-Up: Photoreactions require specialized equipment, increasing production costs .
Toxicity Profiling
Preliminary hepatotoxicity data (IC₅₀ = 45 μM in HepG2 cells) highlight the need for structural optimization .
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